Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 2 and a propan-2-yl ester at position 2. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety modulates solubility and bioavailability .
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
propan-2-yl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(2)19-11(18)9-10(12(13,14)15)16-8-5-3-4-6-17(8)9/h7H,3-6H2,1-2H3 |
InChI Key |
CSTIRZMEQXCQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine or amide precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol (propan-2-ol) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The ester functional group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazo[1,2-a]pyridine Derivatives
(a) Ethyl 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059971-11-6)
- Structure : Differs in the ester group (ethyl vs. propan-2-yl) and lacks the trifluoromethyl substituent.
- Synthesis: Prepared via alkylation reactions similar to those described for pyridazinones (e.g., potassium carbonate-mediated substitution in acetone) .
(b) 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride
- Structure : Substituents are reversed: propan-2-yl at position 3 and a carboxylic acid at position 2.
- Properties : The carboxylic acid group increases polarity, reducing blood-brain barrier penetration compared to esters. Protonation (as hydrochloride) enhances solubility in aqueous media .
(c) 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 1888739-73-8)
- Structure : Trifluoromethyl at position 2 and a carboxylic acid at position 6.
- Properties : The carboxylic acid at position 8 may participate in hydrogen bonding, altering target binding affinity compared to ester derivatives. Molecular weight (234.18 g/mol) is lower than the target compound due to the absence of the ester group .
Heterocyclic Core Modifications
(a) 1,3,4-Thiadiazolo[3,2-a]pyrimidines
- Example : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine.
- The carboxamide group increases hydrogen-bonding capacity, which may enhance target specificity .
(b) Triazolo[1,5-a]pyrimidines
- Example : 7-Substituted-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile.
- The cyano group at position 6 provides strong electron-withdrawing effects .
Key Research Findings
- Trifluoromethyl Impact: The CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core against oxidative degradation compared to non-fluorinated analogs .
- Synthetic Challenges : Positional isomerism (e.g., trifluoromethyl at position 2 vs. 8) requires precise regiocontrol, often achieved via directed ortho-metalation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
